molecular formula C13H11FN2O4S B5037711 N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide

N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide

Cat. No. B5037711
M. Wt: 310.30 g/mol
InChI Key: BYFPTNLDTVYEBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide, also known as FNBS, is a chemical compound that has been extensively studied in the field of medicinal chemistry. FNBS has shown promising results in various scientific research applications, particularly in the development of new drugs for the treatment of various diseases. In We will also discuss the advantages and limitations of using FNBS in lab experiments and list future directions for further research.

Mechanism of Action

The exact mechanism of action of N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins. Prostaglandins are known to be involved in the inflammatory response and pain signaling pathways. By inhibiting COX-2, N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide has been shown to exhibit various biochemical and physiological effects. In animal studies, N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide has been shown to reduce inflammation and pain, as well as inhibit tumor growth. N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide in lab experiments is its relatively low cost and ease of synthesis. N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide has also been shown to exhibit a wide range of pharmacological activities, making it a versatile tool for researchers. However, one limitation of using N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for further research on N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide. One area of interest is the development of new drugs based on the structure of N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide. Another area of interest is the exploration of the mechanism of action of N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide, particularly its interactions with COX-2. Additionally, further studies are needed to fully understand the potential benefits and risks of using N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide in the treatment of various diseases.

Synthesis Methods

N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide can be synthesized by reacting 4-fluoroaniline with 4-methyl-3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the resulting product is purified through recrystallization. The yield of N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide is typically around 70%.

Scientific Research Applications

N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide has been extensively studied in the field of medicinal chemistry due to its potential as a drug candidate. It has been shown to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide has also shown promise in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O4S/c1-9-2-7-12(8-13(9)16(17)18)21(19,20)15-11-5-3-10(14)4-6-11/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFPTNLDTVYEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide

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